N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan-pyridine intermediate: This step might involve the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the tolyloxy group: The intermediate can then be reacted with a tolyloxy acetic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-5-2-3-6-17(14)24-13-19(22)21-12-15-8-9-16(20-11-15)18-7-4-10-23-18/h2-11H,12-13H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVXULFVSDSCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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